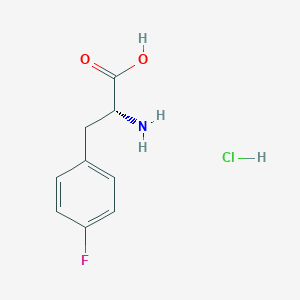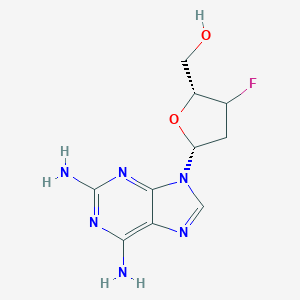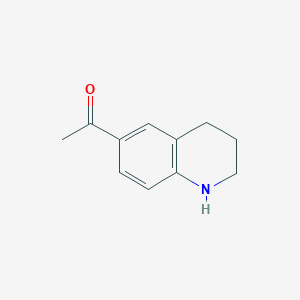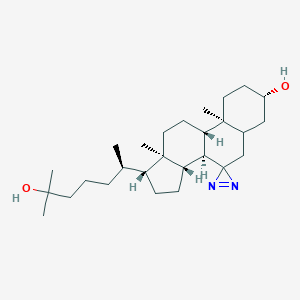
7,7'-Azocholestane-25-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of cholesterol and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ‘7,7’-Azocholestane-25-diol’ involves the inhibition of the enzyme 7-dehydrocholesterol reductase. The compound binds to the active site of the enzyme, preventing the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ‘7,7’-Azocholestane-25-diol’ have been studied extensively. The compound has been found to affect cholesterol metabolism, as discussed earlier. Additionally, the compound has been found to have anti-inflammatory and anti-tumor effects. These effects have been attributed to the inhibition of the enzyme 7-dehydrocholesterol reductase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its ability to inhibit the enzyme 7-dehydrocholesterol reductase, which can lead to the accumulation of 7-dehydrocholesterol. This accumulation can be used to study various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease. However, the limitations of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its potential toxicity and the difficulty in synthesizing the compound.
Orientations Futures
There are several future directions for the use of ‘7,7’-Azocholestane-25-diol’ in scientific research. One such direction is the study of its anti-inflammatory and anti-tumor effects. Additionally, the compound can be used to study the role of 7-dehydrocholesterol in various diseases. Further research can also be conducted to optimize the synthesis method of ‘7,7’-Azocholestane-25-diol’ to improve its yield and reduce its toxicity.
Conclusion
In conclusion, ‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases. The compound has also been found to have anti-inflammatory and anti-tumor effects. While there are advantages to using ‘7,7’-Azocholestane-25-diol’ in lab experiments, there are also limitations such as its potential toxicity and difficulty in synthesizing the compound. Future research can be conducted to optimize the synthesis method and study the compound’s potential applications further.
Méthodes De Synthèse
The synthesis of ‘7,7’-Azocholestane-25-diol’ has been achieved using various methods. One such method involves the oxidation of 7-dehydrocholesterol using selenium dioxide as the oxidizing agent. Another method involves the reaction of 7-dehydrocholesterol with iodine and silver oxide. Both methods have been successful in synthesizing ‘7,7’-Azocholestane-25-diol’ with high yields.
Applications De Recherche Scientifique
‘7,7’-Azocholestane-25-diol’ has been used in various scientific research applications. One such application is in the study of cholesterol metabolism. The compound has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease.
Propriétés
Numéro CAS |
114115-27-4 |
|---|---|
Nom du produit |
7,7'-Azocholestane-25-diol |
Formule moléculaire |
C27H46N2O2 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
Clé InChI |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Synonymes |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



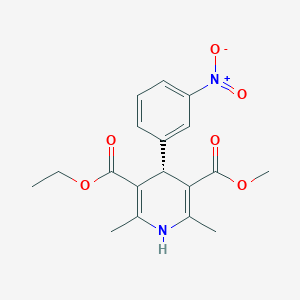
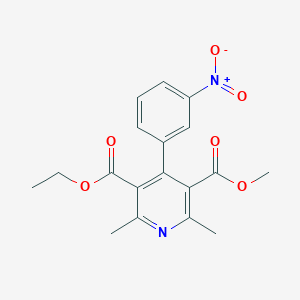


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

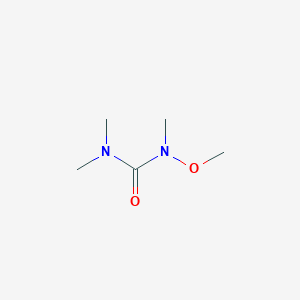
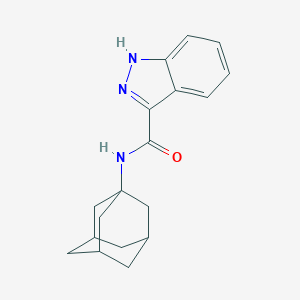

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
